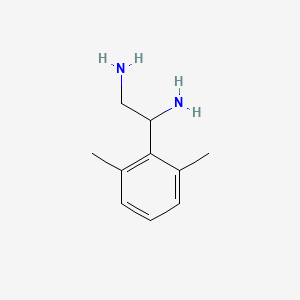

1-(2,6-Dimethylphenyl)ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,6-Dimethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2,6-dimethylphenyl group.

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,6-dimethylbenzyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters like temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,6-Dimethylphenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells .

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)ethane-1,2-diamine can be compared with similar compounds like ethane-1,2-diamine and 1-(2,6-diisopropylphenyl)ethane-1,2-diamine. While ethane-1,2-diamine is a simpler molecule with broader applications, the presence of the 2,6-dimethylphenyl group in this compound imparts unique properties such as increased hydrophobicity and steric hindrance. This makes it more suitable for specific applications where these properties are advantageous .

Similar compounds include:

- Ethane-1,2-diamine

- 1-(2,6-diisopropylphenyl)ethane-1,2-diamine

- N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine .

Biological Activity

1-(2,6-Dimethylphenyl)ethane-1,2-diamine, a compound belonging to the class of diamines, has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a structure that includes a 2,6-dimethylphenyl group attached to an ethane backbone with two amine functional groups. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of diamines for their antibacterial activity. The results showed that compounds with similar structures demonstrated effective inhibition against several bacterial strains. For instance, one derivative reported an antimicrobial activity value of 17.9 mm against target organisms .

Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. The compound displayed a high docking score of 81.947 with an internal energy of -7.169 kcal/mol when tested against specific protein targets associated with microbial resistance . This suggests a strong potential for therapeutic applications in combating resistant bacterial strains.

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors in microbial cells. The presence of amine groups allows for hydrogen bonding and electrostatic interactions, which are crucial for binding to active sites on target proteins.

Synthesis and Evaluation

A comprehensive study involved the synthesis of various derivatives of this compound. The synthesized compounds were characterized using NMR spectroscopy and evaluated for their biological activities through in vitro assays. The results indicated that modifications to the diamine structure could enhance antimicrobial efficacy and selectivity .

Comparative Analysis

A comparative analysis was conducted on several diamines, including this compound. The study highlighted that while many derivatives exhibited antimicrobial properties, those structurally similar to the target compound showed superior activity against specific pathogens .

Data Tables

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3 |

InChI Key |

SGZPYNJYDPDBDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.